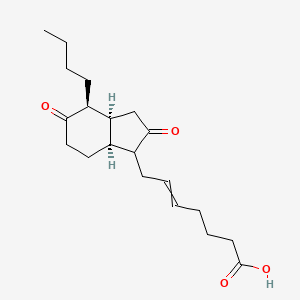![molecular formula C20H30O3 B10767340 [3H]5-oxo-ETE](/img/structure/B10767340.png)
[3H]5-oxo-ETE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: [3H]5-oxo-ETE is synthesized through the oxidation of 5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5S-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of nicotinamide adenine dinucleotide phosphate (NADP+) . The reaction conditions favoring this synthesis include oxidative stress and activation of the respiratory burst in phagocytic cells .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves enzymatic oxidation processes that can be scaled up using bioreactors and controlled fermentation conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The primary reaction for the formation of [3H]5-oxo-ETE is the oxidation of 5S-HETE.
Reduction: this compound can undergo reduction reactions, although specific conditions and reagents for these reactions are less documented.
Substitution: Substitution reactions involving this compound are not commonly reported.
Common Reagents and Conditions:
Oxidation: The oxidation of 5S-HETE to this compound requires the enzyme 5-HEDH and NADP+ as a cofactor.
Major Products:
Scientific Research Applications
Chemistry:
- [3H]5-oxo-ETE is used as a model compound to study the biochemical pathways of eicosanoids and their role in inflammation and immune responses .
Biology:
- It acts as a potent chemoattractant for eosinophils, neutrophils, and other immune cells, making it valuable in studying immune cell migration and activation .
Medicine:
- This compound is implicated in various inflammatory diseases, including asthma and allergic reactions. It is also being studied for its role in cancer progression and potential as a therapeutic target .
Industry:
Mechanism of Action
[3H]5-oxo-ETE exerts its effects primarily through the G protein-coupled receptor OXE receptor 1 (OXER1). Upon binding to OXER1, it activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to various cellular responses such as chemotaxis, degranulation, and oxidative metabolism . This receptor is highly expressed in eosinophils, basophils, neutrophils, and certain cancer cells .
Comparison with Similar Compounds
5S-HETE: The precursor to [3H]5-oxo-ETE, involved in similar inflammatory pathways.
Leukotriene B4 (LTB4): Another eicosanoid with potent proinflammatory properties.
Prostaglandins: A group of eicosanoids involved in inflammation and other physiological processes.
Uniqueness:
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(6E,8E,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12+,16-14+ |
InChI Key |
MEASLHGILYBXFO-UHDLZKNXSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C/C=C/C(=O)CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3H]resolvin D1](/img/structure/B10767277.png)
![Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B10767285.png)
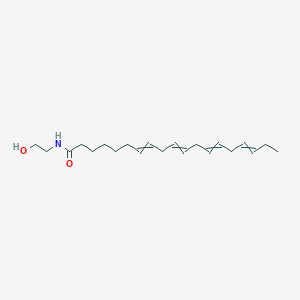
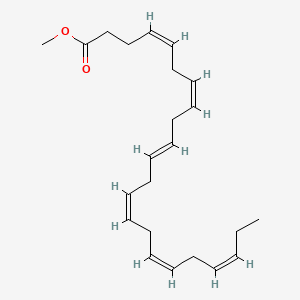

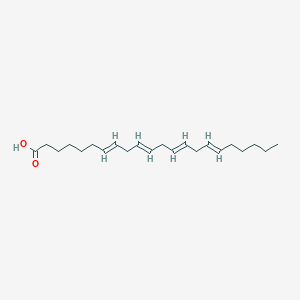

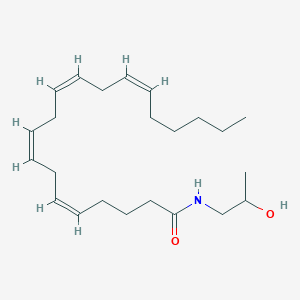
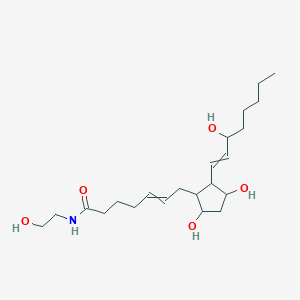
![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)

